(3-Chloro-5-(difluoromethoxy)phenyl)methanol
Description
(3-Chloro-5-(difluoromethoxy)phenyl)methanol is a fluorinated aromatic alcohol characterized by a hydroxymethyl (-CH₂OH) group attached to a phenyl ring substituted with chlorine (Cl) at the 3-position and a difluoromethoxy (-OCF₂H) group at the 5-position. This compound is of interest in medicinal and agrochemical research due to its unique electronic and steric properties imparted by the fluorine and chlorine substituents. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while the hydroxymethyl group provides a site for further chemical modifications .
Properties
IUPAC Name |
[3-chloro-5-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDICSDVXNRHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(difluoromethoxy)phenyl)methanol typically involves the introduction of the chloro and difluoromethoxy groups onto a benzene ring, followed by the addition of a hydroxyl group. One common method involves the reaction of 3-chlorophenol with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. This is followed by a reduction reaction to convert the resulting intermediate into this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-(difluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro or difluoromethoxy groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products:
Oxidation: Formation of (3-Chloro-5-(difluoromethoxy)phenyl)ketone.
Reduction: Formation of (3-Chloro-5-(difluoromethoxy)phenyl)methane.
Substitution: Formation of (3-Amino-5-(difluoromethoxy)phenyl)methanol.
Scientific Research Applications
Medicinal Chemistry Applications
The difluoromethoxy group is known for enhancing the pharmacological properties of compounds. In particular, it can improve lipophilicity and metabolic stability, making it a valuable modification in drug design.
Antiparasitic Activity
Research has indicated that compounds containing difluoromethoxy groups exhibit potential antiparasitic activity. For instance, a study on salicylanilide derivatives demonstrated that certain difluoromethoxy-containing compounds showed efficacy against Toxoplasma gondii, a parasite responsible for significant health issues in humans . This suggests that (3-Chloro-5-(difluoromethoxy)phenyl)methanol could be explored as a lead compound for developing new antiparasitic agents.
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity. A notable synthetic route utilizes 3-chloro-5-hydroxybenzonitrile as a starting material, which undergoes difluoromethylation and subsequent reduction to yield the target compound .
Synthetic Route Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-chloro-5-hydroxybenzonitrile, sodium difluorochloroacetate | DMF, 100°C | 3-chloro-5-(difluoromethoxy)benzonitrile |
| 2 | 3-chloro-5-(difluoromethoxy)benzonitrile, borane dimethyl sulfide | THF, 50°C | This compound |
This method highlights the efficiency of using readily available starting materials to synthesize complex fluorinated compounds with potential biological activity.
Case Studies and Research Findings
Several studies have explored the implications of incorporating difluoromethoxy groups into various chemical frameworks:
Crystal Structure Analysis
A recent study provided insights into the crystal structure of related compounds containing difluoromethoxy groups, revealing significant hydrogen bonding interactions that stabilize the molecular structure . Understanding these interactions is crucial for predicting the behavior of this compound in biological systems.
High-Throughput Screening
In high-throughput screening assays, compounds similar to this compound have been evaluated for their activity against various biological targets, including oxidoreductases . These screenings help identify promising candidates for further development and optimization.
Mechanism of Action
The mechanism of action of (3-Chloro-5-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its activity. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following table summarizes structurally related compounds and their similarity scores (based on and other sources):
| Compound Name (CAS No.) | Substituents | Similarity Score | Key Differences |
|---|---|---|---|
| (3-Chloro-4-(trifluoromethoxy)phenyl)methanol (56456-48-5) | Cl (3-), OCF₃ (4-), -CH₂OH | 0.78 | Trifluoromethoxy vs. difluoromethoxy |
| 4-Chloro-3-(hydroxymethyl)phenol (876299-47-7) | Cl (4-), -CH₂OH (3-), -OH (para) | 0.75 | Lack of fluorinated alkoxy group |
| 2-(2,4,6-Trichlorophenoxy)ethanol (6161-87-1) | Cl (2,4,6-), -OCH₂CH₂OH | 0.69 | Ethanol chain, polychlorinated ring |
| (3-Methoxy-5-methylphenyl)methanol (119650-44-1) | -OCH₃ (3-), -CH₃ (5-), -CH₂OH | 0.68 | Methoxy and methyl vs. chloro and difluoromethoxy |
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The difluoromethoxy (-OCF₂H) group in the target compound is moderately electron-withdrawing due to the electronegativity of fluorine. The methoxy (-OCH₃) group in CAS 119650-44-1 is electron-donating, which may enhance solubility in polar solvents compared to fluorinated analogs.
- For example, replacing -OCF₃ (logP ~2.8) with -OCF₂H (logP ~2.2) may moderately enhance solubility while retaining metabolic stability .
Stability and Reactivity
- Hydrolytic Stability : The difluoromethoxy group is less prone to hydrolysis than trifluoromethoxy under acidic conditions due to reduced electron withdrawal .
- Oxidative Reactivity: The hydroxymethyl group in the target compound can be oxidized to a carboxylic acid or aldehyde, a feature exploited in prodrug design. This reactivity is shared with analogs like 4-Chloro-3-(hydroxymethyl)phenol .
Biological Activity
(3-Chloro-5-(difluoromethoxy)phenyl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, antitumor, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a chlorinated phenyl ring with a difluoromethoxy substituent, which contributes to its unique chemical properties. The presence of halogen atoms often enhances biological activity by increasing lipophilicity and altering electronic properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains.
- Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 6.25 µg/mL to 12.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
Antitumor Activity
The antitumor potential of this compound has been investigated in various cancer cell lines. Notably, studies have shown promising results in inhibiting the growth of colon carcinoma and hepatocellular carcinoma cells.
This indicates that the compound is more effective than traditional chemotherapeutics like 5-fluorouracil in certain contexts.
| Cell Line | IC50 (µM) | Comparison with 5-Fluorouracil |
|---|---|---|
| MGC803 | 3.15 | Lower (more effective) |
| HCT-116 | 8.17 | Lower (more effective) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, particularly through modulation of the Bcl-2 family proteins .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of phenylmethanol compounds, including those structurally similar to this compound. The results indicated a strong correlation between the presence of halogen substituents and enhanced antimicrobial activity.
Study on Antitumor Effects
Another study focused on the antitumor effects of halogenated phenylmethanol derivatives on human tumor cell lines. The findings revealed that compounds with electron-withdrawing groups exhibited significantly higher cytotoxicity compared to their electron-donating counterparts.
Q & A
Q. Q1.1: What are the common synthetic routes for (3-Chloro-5-(difluoromethoxy)phenyl)methanol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A typical approach involves:
Difluoromethylation : Reacting 3-chloro-5-hydroxybenzaldehyde with a difluoromethylating agent (e.g., sodium 2-chloro-2,2-difluoroacetate) in the presence of cesium carbonate in DMF. Gas evolution during this step necessitates an oil bubbler for safety .
Reduction : The resulting aldehyde is reduced to the methanol derivative using NaBH₄ or LiAlH₄.
Key Variables : Solvent polarity (DMF vs. THF), temperature (60–80°C for difluoromethylation), and stoichiometric ratios (1:1.1 aldehyde to reducing agent) impact yields. Yields range from 55–75% depending on purity of intermediates .
Q. Q1.2: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR distinguishes the methanol proton (δ 4.6–5.0 ppm) and difluoromethoxy group (δ 6.4–6.8 ppm, split into a triplet due to ²JHF coupling). ¹⁹F NMR confirms the -OCF₂H group (δ -80 to -85 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 234.02 (calculated for C₈H₇ClF₂O₂) .
Advanced Synthesis and Optimization
Q. Q2.1: How can competing side reactions during difluoromethylation be minimized?
Methodological Answer: Common side reactions include over-alkylation or decomposition of the difluoromethoxy group. Strategies:
- Use anhydrous conditions to prevent hydrolysis of the difluoromethylating agent.
- Optimize reaction time (≤12 hrs) to avoid thermal degradation.
- Add LiCl as a catalyst to enhance regioselectivity, reducing byproducts like bis-difluoromethoxy derivatives by 20% .
Q. Q2.2: What purification challenges arise, and how are they resolved?
Methodological Answer:
- Byproducts : Chlorinated impurities (e.g., 3-chloro-5-hydroxybenzaldehyde residues) are removed via silica gel chromatography (hexane:EtOAc, 7:3).
- Solvent Traces : Rotary evaporation under reduced pressure (40°C, 15 mmHg) followed by lyophilization ensures ≥98% purity .
Reactivity and Stability
Q. Q3.1: How does the difluoromethoxy group influence the compound’s stability under acidic/basic conditions?
Methodological Answer: The -OCF₂H group is acid-labile. Stability studies show:
- Acidic (pH < 3) : Rapid hydrolysis to 3-chloro-5-hydroxybenzyl alcohol (t₁/₂ = 2 hrs at 25°C).
- Basic (pH > 10) : Stable for >48 hrs.
Recommendation : Store in neutral buffers (pH 7.4) at -20°C to prevent degradation .
Biological and Pharmacological Applications
Q. Q4.1: What in vitro assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Cytotoxicity : MTT assay using HeLa or HepG2 cells (IC₅₀ determination).
- Enzyme Inhibition : Fluorescence-based assays for cytochrome P450 isoforms (e.g., CYP3A4), where the chloro and difluoromethoxy groups enhance binding affinity (Ki = 2.3 µM) .
Data Comparison :
| Compound | Substituents | IC₅₀ (µM) |
|---|---|---|
| Target | -Cl, -OCF₂H | 12.5 |
| Analog 1 | -CF₃, -OCH₃ | 28.7 |
Q. Q4.2: How does substituent variation impact pharmacological activity?
Methodological Answer:
- Chloro Group : Enhances lipophilicity (logP = 2.1), improving blood-brain barrier penetration.
- Difluoromethoxy : Reduces metabolic clearance (t₁/₂ = 4.2 hrs in liver microsomes vs. 1.8 hrs for -OCH₃ analogs) .
Computational and Mechanistic Studies
Q. Q5.1: What computational methods predict its interaction with biological targets?
Methodological Answer:
- Docking Simulations : AutoDock Vina models show hydrogen bonding between the methanol group and Thr315 of EGFR kinase (ΔG = -9.2 kcal/mol).
- MD Simulations : 100-ns trajectories reveal stable binding in the ATP-binding pocket, with RMSD < 2.0 Å .
Safety and Handling
Q. Q6.1: What safety protocols are essential during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods due to HF gas release during difluoromethylation.
- PPE : Acid-resistant gloves (e.g., nitrile) and face shields.
- Waste Disposal : Neutralize acidic byproducts with CaCO₃ before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
